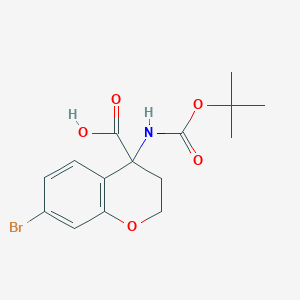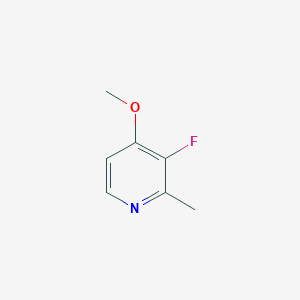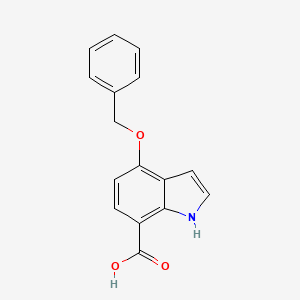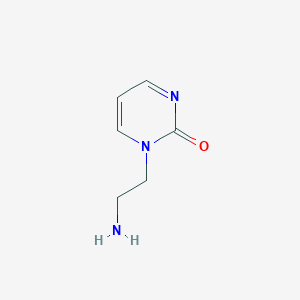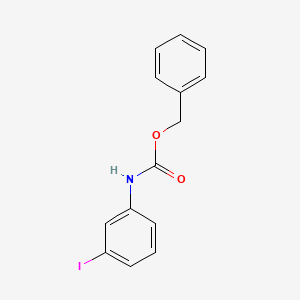
N-Cbz-3-iodoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cbz-3-iodoaniline, also known as carbamic acid, N-(3-iodophenyl)-, phenylmethyl ester, is a compound with the molecular formula C14H12INO2 and a molecular weight of 353.16 g/mol . This compound is characterized by the presence of an iodine atom attached to the benzene ring and a carbamate group (Cbz) protecting the amine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Cbz-3-iodoaniline can be synthesized through various methods. One common approach involves the iodination of N-Cbz-aniline. The reaction typically uses iodine and a suitable oxidizing agent, such as sodium bicarbonate, in a solvent like acetonitrile . The reaction conditions often require mild temperatures and controlled addition of reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-Cbz-3-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution: Formation of N-Cbz-3-substituted anilines.
Reduction: Formation of N-Cbz-3-aminoaniline.
Oxidation: Formation of N-Cbz-3-quinone derivatives.
Aplicaciones Científicas De Investigación
N-Cbz-3-iodoaniline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Cbz-3-iodoaniline involves its interaction with specific molecular targets. The iodine atom and the carbamate group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . It can also participate in hydrogen bonding and π-π interactions, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
N-Cbz-4-iodoaniline: Similar structure but with the iodine atom at the para position.
N-Cbz-2-iodoaniline: Similar structure but with the iodine atom at the ortho position.
N-Boc-3-iodoaniline: Similar structure but with a Boc protecting group instead of Cbz.
Uniqueness
N-Cbz-3-iodoaniline is unique due to the specific positioning of the iodine atom and the Cbz protecting group. This configuration imparts distinct reactivity and selectivity in chemical reactions, making it valuable for targeted synthesis and applications .
Propiedades
IUPAC Name |
benzyl N-(3-iodophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPYFPYDFRQQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
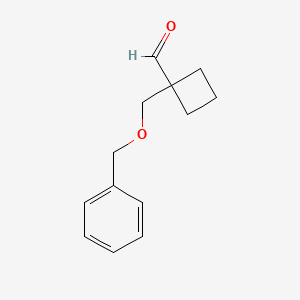
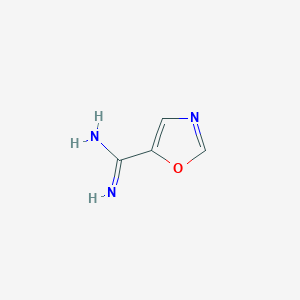
![(3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13028666.png)
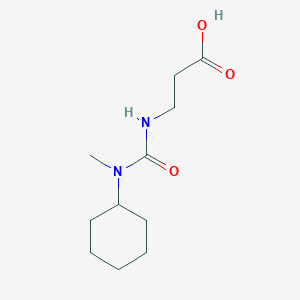
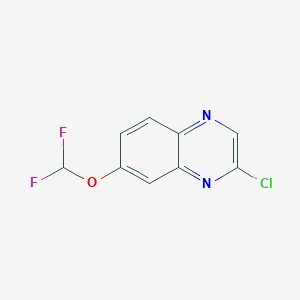
![2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid](/img/structure/B13028673.png)
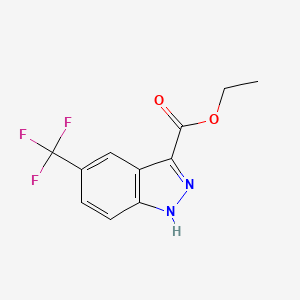
![2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028679.png)
